molecular formula C11H16N4 B5618160 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine

1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine

Cat. No. B5618160
M. Wt: 204.27 g/mol
InChI Key: ZILUPJDRTVRYTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine involves several chemical pathways. One method reported uses Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material to develop ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions, highlighting the compound's versatility in synthesis processes (Meziane, 1998). Another approach involves transamination reactions using ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate, emphasizing the compound's ability to undergo chemical transformations to yield diverse derivatives (Brugidou et al., 1999).

Molecular Structure Analysis

The molecular structure of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine is characterized by a benzimidazole core substituted with a dimethylaminoethyl group. This structure is crucial for the compound's chemical behavior and interactions. The conformational properties of the dimethylamino group in similar structures have been studied, revealing that the amino group tends to be coplanar with the ring, affecting the molecule's overall geometry and reactivity (Benassi et al., 1985).

Chemical Reactions and Properties

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-2-amine participates in various chemical reactions, highlighting its reactivity and potential for functionalization. A notable reaction pathway involves its transformation into 1-(N-Nitrosoalkylamino)benzimidazoles via nitrosation, indicating its utility in synthesizing nitrogen-containing heterocycles with potential biological activities (Pozharskii et al., 1998).

Physical Properties Analysis

The physical properties of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For example, the intramolecular N-H...O hydrogen bonds and the planarity of the molecule can affect its solubility and crystallization behavior. While specific data on this compound are not directly available, analogous compounds provide insight into how structural features influence physical properties (Walczak et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine, including acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in different chemical environments. Studies on similar benzimidazole derivatives reveal that the presence of the dimethylamino group significantly influences the compound's basicity and its interactions with acids and bases, affecting its potential applications in synthesis and materials science (Deng et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, 2-(Dimethylamino)ethyl acrylate, indicates that it is a combustible liquid that is harmful if swallowed, fatal if inhaled, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-14(2)7-8-15-10-6-4-3-5-9(10)13-11(15)12/h3-6H,7-8H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILUPJDRTVRYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine

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